2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline
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Overview
Description
2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline are the Pim kinases . The Pim kinases are a small family of serine/threonine kinases that regulate several signaling pathways fundamental to tumorigenesis . They are therefore attractive targets for pharmacological inhibition in cancer therapy .
Mode of Action
It is believed to interact with its targets, the pim kinases, leading to changes in the signaling pathways they regulate . This interaction could potentially inhibit the activity of the Pim kinases, thereby disrupting the signaling pathways and preventing tumorigenesis .
Biochemical Pathways
The Pim kinases, the targets of this compound, are involved in several signaling pathways that are fundamental to tumorigenesis . By inhibiting the Pim kinases, this compound could potentially disrupt these pathways, leading to downstream effects that prevent the development and progression of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of the Pim kinases and the subsequent disruption of the signaling pathways they regulate . This could potentially lead to the prevention of tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, followed by treatment with nitrite to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or room temperature reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
1,2,3-triazolo[4,5-b]pyrazine: A fused triazole-pyrazine compound with different substitution patterns.
Pyrrolopyrazine derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, showing different biological activities.
Uniqueness
2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific combination of a pyrazine ring, triazole ring, and aniline group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-9-4-2-1-3-8(9)11-16-12(18-17-11)10-7-14-5-6-15-10/h1-7H,13H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUWAXFUZPBOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=NC=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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